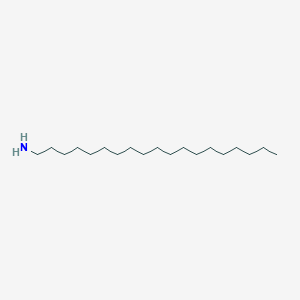

1-Aminononadecane

描述

The exact mass of the compound 1-Aminononadecane is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant;Health Hazard;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 1-Aminononadecane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Aminononadecane including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name |

nonadecan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H41N/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20/h2-20H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INAMEDPXUAWNKL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H41N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00867438 | |

| Record name | Nonadecan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00867438 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14130-05-3, 68037-92-3 | |

| Record name | 1-Aminononadecane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014130053 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Amines, C16-22-alkyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068037923 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Amines, C16-22-alkyl | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Amines, C16-22-alkyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.061.996 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-Aminononadecane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

1-Aminononadecane chemical and physical properties

An In-depth Technical Guide to 1-Aminononadecane: Core Chemical and Physical Properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical and physical properties of 1-Aminononadecane. The information is curated for researchers, scientists, and professionals in drug development, with a focus on data presentation, experimental context, and conceptual visualizations.

Core Properties of 1-Aminononadecane

1-Aminononadecane is a long-chain primary amine with a 19-carbon aliphatic tail.[1] Its amphiphilic nature, stemming from a hydrophilic amine head and a long, hydrophobic hydrocarbon chain, makes it a molecule of significant interest in various research and industrial applications, including its use as a surfactant and in the formation of lipid nanoparticles.[1][2]

General Properties

| Property | Value | Source |

| IUPAC Name | nonadecan-1-amine | [2][3] |

| Synonyms | Nonadecylamine, n-Nonadecylamine | [4][5] |

| CAS Number | 14130-05-3 | [2][6] |

| Molecular Formula | C19H41N | [2][6] |

| Molecular Weight | 283.54 g/mol | [2][4] |

| Appearance | White to almost white powder or lump | [2][5] |

Physical and Chemical Properties

| Property | Value | Source |

| Melting Point | 53 °C | [4][7] |

| Boiling Point | 360 °C | [4][7] |

| Density | 0.819 g/cm³ | [7] |

| Flash Point | 161.5 °C | [4][7] |

| Solubility | Almost transparent in hot methanol; limited solubility in water, soluble in organic solvents. | [1][4] |

| pKa | 10.67 ± 0.10 (Predicted) | [4][8] |

| XLogP3 | 9.1 | [3] |

Spectroscopic Data

| Data Type | Description | Source |

| ¹H NMR | Spectra available, confirms structure. | [3][5] |

| IR Spectrum | Available, with characteristic peaks for a primary amine and a long alkyl chain. | [3][6] |

| Mass Spectrometry (GC-MS) | NIST number 232932, with a top peak at m/z 30. | [3] |

Experimental Protocols and Applications

1-Aminononadecane's unique structure lends itself to several applications, particularly in the realm of drug delivery and material science.

Role in Lipid Nanoparticles (LNPs)

1-Aminononadecane is a key component in the formulation of lipid nanoparticles, which are widely used for delivering nucleic acid-based therapeutics like mRNA.[2] Its long hydrocarbon tail integrates into the hydrophobic core of the nanoparticle, while the ionizable amine head group interacts with the negatively charged nucleic acid cargo.

Caption: Conceptual Diagram of 1-Aminononadecane in an LNP.

Synthesis of Amphiphilic Conjugates

A common application of 1-aminononadecane is in the synthesis of surfactants and other amphiphilic molecules.[2] This is often achieved through the acylation of the primary amine with a hydrophilic molecule, such as a carbohydrate or an amino acid, to form a stable amide bond.

Caption: Synthesis of an Amphiphilic Conjugate.

Host-Guest Chemistry

The long alkyl chain of 1-aminononadecane can be encapsulated within the hydrophobic cavity of a host molecule, such as a cyclodextrin, in an aqueous environment.[2] This principle of host-guest chemistry is utilized in drug delivery and the creation of responsive materials.

Caption: Host-Guest Interaction with 1-Aminononadecane.

Safety and Handling

1-Aminononadecane is classified as causing skin and serious eye irritation.[3][5] Appropriate personal protective equipment, including gloves and eye protection, should be worn when handling this chemical.[5]

Safety Information

| Hazard Statement | GHS Pictogram | Precautionary Statement | Source |

| H315: Causes skin irritation | Warning | P264: Wash skin thoroughly after handling. | [3][5] |

| H319: Causes serious eye irritation | Warning | P280: Wear protective gloves/eye protection/face protection. | [3][5] |

Store 1-Aminononadecane under an inert gas in a refrigerated environment (0-10°C).[4][5] It is sensitive to air and heat.[5]

Conclusion

1-Aminononadecane is a versatile long-chain primary amine with well-defined chemical and physical properties. Its amphiphilic nature makes it a valuable component in the development of advanced materials and drug delivery systems, most notably lipid nanoparticles. A thorough understanding of its properties, handling requirements, and reaction potential is crucial for its effective and safe use in research and development.

References

- 1. CAS 14130-05-3: 1-AMINONONADECANE | CymitQuimica [cymitquimica.com]

- 2. 1-Aminononadecane | 14130-05-3 | Benchchem [benchchem.com]

- 3. 1-Aminononadecane | C19H41N | CID 106416 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Cas 14130-05-3,1-AMINONONADECANE | lookchem [lookchem.com]

- 5. 1-Aminononadecane | 14130-05-3 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 6. 1-Aminononadecane [webbook.nist.gov]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. 1-AMINONONADECANE | 14130-05-3 [m.chemicalbook.com]

An In-Depth Technical Guide to the Synthesis of 1-Aminononadecane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic methodologies for 1-aminononadecane, a long-chain primary amine with applications in materials science and as a potential building block in pharmaceutical development. The document details three core synthetic routes: Reductive Amination, the Gabriel Synthesis, and the Hofmann Rearrangement. Each method is presented with a general overview, a detailed experimental protocol, and a summary of key reaction parameters to facilitate laboratory-scale synthesis and process optimization.

Core Synthesis Methods at a Glance

The synthesis of 1-aminononadecane can be approached through several established methods for primary amine synthesis. The selection of a particular route will depend on factors such as the availability of starting materials, desired yield and purity, and scalability. The table below summarizes the key quantitative parameters for the discussed synthetic pathways.

| Synthesis Method | Starting Material(s) | Key Reagents | Typical Reaction Conditions | Reported Yield |

| Reductive Amination | Nonadecanal | Ammonia, Titanium(IV) isopropoxide, Sodium borohydride | Room temperature, inert atmosphere | Good to Excellent |

| Gabriel Synthesis | 1-Bromononadecane | Potassium phthalimide, Hydrazine hydrate | Varies with solvent, typically reflux | High |

| Hofmann Rearrangement | Nonadecanamide | Bromine, Sodium hydroxide | Aqueous, often with heating | Good |

| Direct Amination | 1-Bromononadecane | Ammonia | 60-130°C, 5-40 atm pressure | ~80% selectivity for primary amine[1] |

Reductive Amination of Nonadecanal

Reductive amination is a versatile and widely used method for the synthesis of amines.[2] This one-pot reaction involves the reaction of an aldehyde or ketone with ammonia to form an imine intermediate, which is then reduced in situ to the corresponding primary amine.[2][3] For the synthesis of 1-aminononadecane, nonadecanal is the logical starting material. The use of a Lewis acid catalyst, such as titanium(IV) isopropoxide, facilitates the formation of the imine, which is subsequently reduced by a hydride source like sodium borohydride.[3]

Experimental Protocol: Reductive Amination

The following protocol is a general procedure for the reductive mono-alkylation of ammonia with a ketone, which can be adapted for the synthesis of 1-aminononadecane from nonadecanal.[3]

-

Reaction Setup: In a round-bottom flask under an inert nitrogen atmosphere, dissolve the ketone substrate (0.5 mmol) in a suitable solvent. Add titanium(IV) isopropoxide (1 mmol, 0.3 mL) followed by a 2 M solution of ammonia in ethanol (2.5 mmol, 1.25 mL).[3]

-

Imine Formation: Stir the reaction mixture at room temperature for 6 hours to facilitate the formation of the imine intermediate.[3]

-

Reduction: Cool the reaction mixture in an ice bath and add sodium borohydride (NaBH4) in small portions.

-

Quenching and Workup: After the reduction is complete (monitored by TLC), quench the reaction by the slow addition of water. Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate).

-

Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography on silica gel to yield the pure primary amine.

Gabriel Synthesis from 1-Bromononadecane

The Gabriel synthesis is a classic and reliable method for the preparation of primary amines from primary alkyl halides, effectively avoiding the over-alkylation often seen with direct amination.[4][5][6][7][8] The process involves two main steps: the N-alkylation of potassium phthalimide with an alkyl halide, followed by the cleavage of the resulting N-alkylphthalimide to release the primary amine.[7] For the synthesis of 1-aminononadecane, 1-bromononadecane would be the appropriate starting material. The cleavage of the phthalimide group is commonly achieved by hydrazinolysis.[6][7]

Experimental Protocol: Gabriel Synthesis

The following is a general procedure for the Gabriel synthesis that can be applied to the synthesis of 1-aminononadecane.

-

N-Alkylation: In a round-bottom flask, dissolve potassium phthalimide in a suitable polar aprotic solvent such as DMF. Add 1-bromononadecane to the solution. Heat the reaction mixture under reflux until the starting materials are consumed (as monitored by TLC).

-

Isolation of Intermediate: After cooling, pour the reaction mixture into water to precipitate the N-nonadecylphthalimide. Filter the solid, wash with water, and dry.

-

Hydrazinolysis: Suspend the N-nonadecylphthalimide in ethanol or methanol. Add hydrazine hydrate to the suspension and heat the mixture to reflux. A precipitate of phthalhydrazide will form.

-

Workup and Purification: After the reaction is complete, cool the mixture and add dilute hydrochloric acid to dissolve the desired amine and precipitate any remaining phthalhydrazide. Filter the mixture. Make the filtrate basic with a strong base (e.g., NaOH) to precipitate the free 1-aminononadecane.

-

Final Purification: Collect the product by filtration, wash with water, and dry. The crude 1-aminononadecane can be further purified by recrystallization or distillation under reduced pressure.

Hofmann Rearrangement of Nonadecanamide

The Hofmann rearrangement, or Hofmann degradation, is a method for converting a primary amide into a primary amine with one less carbon atom.[9][10] This reaction proceeds by treating the amide with bromine and a strong base, which leads to the formation of an isocyanate intermediate that is subsequently hydrolyzed to the amine.[9] To synthesize 1-aminononadecane via this route, the starting material would be eicosanamide (the amide with 20 carbon atoms). The reaction is typically carried out in an aqueous solution.

Experimental Protocol: Hofmann Rearrangement

The following is a general procedure for the Hofmann rearrangement that can be adapted for the synthesis of 1-aminononadecane from eicosanamide.

-

Reaction Setup: In a flask equipped with a stirrer, dissolve sodium hydroxide in water and cool the solution in an ice bath.

-

Bromine Addition: Slowly add bromine to the cold sodium hydroxide solution to form a solution of sodium hypobromite.

-

Amide Addition: Add finely powdered eicosanamide to the hypobromite solution.

-

Reaction: Heat the reaction mixture, typically to around 70-80°C. The progress of the reaction can be monitored by the disappearance of the amide starting material.

-

Isolation: Once the reaction is complete, the 1-aminononadecane may separate as an oil or solid upon cooling. The product can be isolated by extraction with a suitable organic solvent.

-

Purification: The organic extracts are then washed, dried, and the solvent is removed. The crude product can be purified by distillation under reduced pressure or by recrystallization.

Direct Amination of 1-Bromononadecane

A more direct approach to the synthesis of 1-aminononadecane involves the reaction of a 1-bromoalkane with an excess of ammonia.[1] This method, while seemingly simpler, often leads to a mixture of primary, secondary, and tertiary amines due to the nucleophilicity of the product amine. However, by using a large excess of ammonia and carefully controlling the reaction conditions, the formation of the primary amine can be favored. A patented process describes this reaction at elevated temperatures and pressures in a mixed solvent system.[1]

Experimental Protocol: Direct Amination

Based on the process described in US Patent 3,728,393 A, a general procedure for the direct amination of a long-chain 1-bromoalkane is as follows[1]:

-

Reaction Setup: A pressure reactor is charged with 1-bromononadecane, a solvent mixture (e.g., an organic solvent and water that form a homogeneous azeotrope), and a significant molar excess of ammonia (e.g., a 20 to 30-fold excess).[1]

-

Reaction: The reactor is sealed and heated to a temperature between 60°C and 130°C, with the pressure maintained between 5 and 40 atmospheres.[1] The reaction is allowed to proceed for a sufficient time to ensure complete conversion of the 1-bromononadecane.

-

Workup: After cooling and venting the excess ammonia, the reaction mixture contains the amine hydrobromide. This is treated with an aqueous solution of a strong base, such as sodium hydroxide, to liberate the free amine.[1]

-

Purification: The organic layer is separated, and the aqueous layer may be extracted with an organic solvent. The combined organic phases are washed, dried, and the solvent is evaporated. The resulting mixture of amines can be separated by fractional distillation under reduced pressure to isolate the primary 1-aminononadecane.[1] This process is reported to achieve a selectivity of around 80% for the primary amine.[1]

Conclusion

This technical guide has outlined four principal methods for the synthesis of 1-aminononadecane, each with its own set of advantages and considerations. The choice of synthetic route will ultimately be guided by the specific requirements of the research or development project, including purity specifications, scale of production, and available resources. The provided protocols and workflows serve as a foundational resource for the practical synthesis of this long-chain primary amine.

References

- 1. US3728393A - Process of synthesis of long-chain aliphatic amines - Google Patents [patents.google.com]

- 2. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 3. researchgate.net [researchgate.net]

- 4. Gabriel Synthesis Explained: Definition, Examples, Practice & Video Lessons [pearson.com]

- 5. grokipedia.com [grokipedia.com]

- 6. organicchemistrytutor.com [organicchemistrytutor.com]

- 7. Gabriel Synthesis: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Hofmann rearrangement - Wikipedia [en.wikipedia.org]

- 10. m.youtube.com [m.youtube.com]

An In-Depth Technical Guide to 1-Aminononadecane (C₁₉H₄₁N) for Researchers and Drug Development Professionals

Executive Summary: 1-Aminononadecane is a long-chain primary amine characterized by a 19-carbon alkyl chain. Its chemical formula is C₁₉H₄₁N, with a molecular weight of approximately 283.54 g/mol . The significant lipophilicity imparted by the hydrocarbon tail allows this molecule to interact with and disrupt lipid bilayers, making it a compound of interest for applications ranging from antimicrobial research to materials science.[1] This guide provides a comprehensive overview of its physicochemical properties, representative synthesis and analytical protocols, potential mechanisms of action in biological systems, and essential safety information, tailored for professionals in research and drug development.

Core Molecular Identity and Significance

1-Aminononadecane, also known by its IUPAC name nonadecan-1-amine and synonyms such as nonadecylamine, is a saturated fatty amine.[2][3] Its structure is defined by a primary amine group (-NH₂) attached to the terminus of a 19-carbon chain. This amphiphilic nature—a polar amine head and a long, nonpolar hydrocarbon tail—is central to its chemical behavior and functionality.

The primary significance for drug development lies in its ability to function as a membrane-disrupting agent. The long alkyl chain can intercalate into the phospholipid tails of microbial cell membranes, altering membrane fluidity and integrity.[1] This disruption can modulate the function of embedded proteins crucial for cellular signaling and transport, ultimately leading to cell death, a key mechanism for novel antimicrobial agents.[1]

Physicochemical and Computed Properties

A thorough understanding of the physical and chemical properties of 1-Aminononadecane is critical for its application in experimental settings. The data below has been consolidated from authoritative chemical databases.

| Property | Value | Source |

| Molecular Formula | C₁₉H₄₁N | PubChem[2], Benchchem[1], NIST[4] |

| Molecular Weight | 283.54 g/mol | Tokyo Chemical Industry |

| 283.5 g/mol | PubChem[2], Benchchem[1] | |

| 283.5355 g/mol | NIST[4] | |

| IUPAC Name | nonadecan-1-amine | PubChem[2], NIST[4] |

| CAS Registry Number | 14130-05-3 | PubChem[2], Benchchem[1], NIST[4] |

| Appearance | White to almost white solid, powder, or lump | Tokyo Chemical Industry, CymitQuimica[3] |

| Melting Point | 53 °C | Tokyo Chemical Industry |

| Solubility | Soluble in organic solvents; limited solubility in water | CymitQuimica[3] |

| Computed XLogP3 | 9.1 | PubChem[2] |

Synthesis and Purification Workflow

3.1. Rationale for Synthetic Strategy

Synthesizing long-chain primary amines like 1-Aminononadecane is typically achieved through the reduction of a corresponding nitrogen-containing functional group that is readily accessible. A common and effective strategy is the reduction of a long-chain nitrile (e.g., nonadecanenitrile) or amide (e.g., nonadecanamide). The nitrile reduction pathway is often preferred due to the high reactivity of powerful reducing agents like Lithium Aluminum Hydride (LiAlH₄) and the relative commercial availability of long-chain fatty acids that can be converted to nitriles.

3.2. Representative Synthesis Protocol: Reduction of Nonadecanenitrile

This protocol describes a standard laboratory-scale synthesis. All operations should be conducted in a fume hood with appropriate personal protective equipment (PPE).

Materials:

-

Nonadecanenitrile

-

Lithium Aluminum Hydride (LiAlH₄)

-

Anhydrous Tetrahydrofuran (THF)

-

Sulfuric Acid (10% aqueous solution)

-

Sodium Hydroxide (2M aqueous solution)

-

Anhydrous Magnesium Sulfate

-

Diethyl Ether

Procedure:

-

Reaction Setup: Under an inert atmosphere (e.g., nitrogen or argon), carefully add a stirred suspension of LiAlH₄ in anhydrous THF to a reaction flask equipped with a reflux condenser and a dropping funnel.

-

Addition of Nitrile: Dissolve nonadecanenitrile in anhydrous THF and add it dropwise to the LiAlH₄ suspension at a rate that maintains a gentle reflux. The exothermic reaction requires careful control of the addition rate.

-

Reaction Completion: After the addition is complete, continue to stir the mixture at reflux for 4-6 hours to ensure the complete reduction of the nitrile.

-

Quenching: Cool the reaction mixture in an ice bath. Cautiously and sequentially add water dropwise to quench the excess LiAlH₄, followed by the addition of 15% sodium hydroxide solution, and then more water until a granular precipitate forms.

-

Extraction: Filter the resulting solids and wash them thoroughly with diethyl ether. Combine the filtrate and the ether washes. Extract the aqueous layer with diethyl ether (2x).

-

Workup: Combine all organic phases and wash with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude 1-Aminononadecane.

-

Purification: The resulting solid can be further purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield the final product.

Caption: A generalized workflow for the synthesis of 1-Aminononadecane.

Analytical Characterization and Quality Control

4.1. The Challenge and Solution: Derivatization for GC-MS

Direct analysis of long-chain primary amines by gas chromatography (GC) can be problematic due to their high polarity, which leads to poor peak shape, tailing, and potential interaction with the stationary phase. To overcome this, derivatization is a crucial step. Converting the amine to a less polar, more volatile derivative significantly improves its chromatographic behavior.[1] A common method is acylation with trifluoroacetic anhydride (TFAA) to form N-trifluoroacetyl-1-aminononadecane.[1]

4.2. Protocol: Derivatization for GC-MS Analysis

Materials:

-

1-Aminononadecane sample

-

Trifluoroacetic anhydride (TFAA)

-

Anhydrous solvent (e.g., Dichloromethane or Acetonitrile)

-

GC-MS system with a suitable capillary column (e.g., DB-5ms)

Procedure:

-

Sample Preparation: Accurately weigh approximately 1 mg of the 1-Aminononadecane sample into a GC vial.

-

Derivatization: Add 500 µL of the anhydrous solvent to the vial, followed by 100 µL of TFAA.

-

Reaction: Cap the vial and heat at 70°C for 30 minutes.

-

Analysis: After cooling to room temperature, the sample is ready for direct injection into the GC-MS system.

-

Confirmation: The resulting mass spectrum should show a molecular ion peak corresponding to the trifluoroacetylated derivative, confirming the identity and purity of the original amine.

Caption: Workflow for the analytical characterization of 1-Aminononadecane.

4.3. Spectroscopic Confirmation

-

FTIR Spectroscopy: The presence of the primary amine is confirmed by N-H stretching vibrations typically appearing in the 3300-3500 cm⁻¹ region. Strong C-H stretching bands from the long alkyl chain will be observed around 2850-2950 cm⁻¹.[2]

-

Mass Spectrometry: Electron ionization (EI) mass spectrometry will show a molecular ion peak (M⁺) at m/z 283.5.[2]

-

¹H NMR Spectroscopy: The spectrum will be dominated by a large signal from the methylene (-CH₂-) protons of the alkyl chain. Distinct signals corresponding to the protons on the carbon adjacent to the amine group and the amine protons themselves will also be present.

Applications in Drug Development and Research

5.1. Proposed Mechanism of Action: Membrane Disruption

The primary application of 1-Aminononadecane in a biomedical context is rooted in its properties as a cationic surfactant. The long, lipophilic C₁₉ tail readily inserts into the hydrophobic core of microbial cell membranes.[1] This disrupts the ordered packing of phospholipids, leading to increased membrane permeability, leakage of essential intracellular components, and ultimately, cell lysis. This mechanism is a promising avenue for developing antimicrobial agents that are less susceptible to conventional resistance mechanisms.

Caption: Proposed mechanism of action for 1-Aminononadecane.

5.2. Antifungal Potential and Other Applications

Derivatives of 1-Aminononadecane, specifically N-trifluoroacetyl-1-aminononadecane, have been identified in extracts from microbes like Staphylococcus aureus and the endophytic fungus Chaetomium globosum that exhibit antifungal properties.[1] This suggests that the core nonadecane amine structure may be a valuable scaffold for developing new antifungal agents. Beyond biomedical uses, its surfactant properties make it effective as an emulsifier and corrosion inhibitor in industrial applications.[3]

Safety, Handling, and Storage

6.1. Hazard Identification

1-Aminononadecane is classified as a hazardous substance. According to the Globally Harmonized System (GHS), it causes skin irritation (H315) and serious eye irritation (H319).[2]

-

GHS Pictogram: Irritant (Exclamation Mark)

-

Signal Word: Warning[2]

6.2. Handling and Personal Protective Equipment (PPE)

-

Always handle this compound in a well-ventilated area or a chemical fume hood.[5]

-

Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[6]

-

Avoid creating dust.[5]

-

Wash hands and face thoroughly after handling.[5]

6.3. Storage Conditions

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.[5][6]

-

It is recommended to store the compound under refrigerated conditions (0-10°C).

-

The material is noted to be air and heat sensitive; storage under an inert gas is advised.

References

- 1. 1-Aminononadecane | 14130-05-3 | Benchchem [benchchem.com]

- 2. 1-Aminononadecane | C19H41N | CID 106416 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. CAS 14130-05-3: 1-AMINONONADECANE | CymitQuimica [cymitquimica.com]

- 4. 1-Aminononadecane [webbook.nist.gov]

- 5. tcichemicals.com [tcichemicals.com]

- 6. assets.thermofisher.com [assets.thermofisher.com]

A Technical Guide to the Solubility Characteristics of 1-Aminononadecane for Researchers and Drug Development Professionals

Abstract

This technical guide provides a detailed examination of the solubility characteristics of 1-aminononadecane (C₁₉H₄₁N), a long-chain primary amine. Possessing a molecular weight of 283.54 g/mol and a melting point of approximately 53°C, its structure is dominated by a 19-carbon hydrophobic alkyl chain, rendering it a highly lipophilic molecule.[1][2] This guide synthesizes theoretical principles with practical, field-proven methodologies to offer a comprehensive resource for researchers, scientists, and drug development professionals. We will explore the dichotomy of its solubility—its poor affinity for aqueous media and its favorable interactions with organic solvents. Crucially, this guide elucidates the profound impact of pH on its aqueous solubility, a key consideration for formulation and delivery. A detailed, self-validating experimental protocol for solubility determination is provided, alongside a discussion of the causal factors governing its solubility profile.

Introduction: Understanding 1-Aminononadecane

1-Aminononadecane, also known as nonadecylamine, is a saturated long-chain primary amine. Its structure consists of a polar primary amine head group (-NH₂) attached to a nonpolar 19-carbon alkyl tail. This amphiphilic nature, though heavily skewed towards lipophilicity, is central to its chemical behavior and applications. In biomedical research, the long alkyl chain allows molecules like 1-aminononadecane to interact with and disrupt the lipid bilayers of cell membranes.[3] This mechanism is fundamental to its potential role in developing new therapeutic agents. A thorough understanding of its solubility is therefore not merely academic but a critical prerequisite for any application, from designing reaction conditions in organic synthesis to formulating effective and bioavailable drug delivery systems.

Theoretical Framework of Solubility

The solubility of 1-aminononadecane is best understood through the principle of "like dissolves like," which relates solubility to the polarity and intermolecular forces of the solute and solvent.

-

The Hydrophobic Chain: The 19-carbon chain is the molecule's dominant feature. It is nonpolar and interacts with other molecules primarily through weak van der Waals forces (London dispersion forces). For dissolution to occur, the solvent must create a "cavity" to accommodate the solute molecule. In polar solvents like water, this requires breaking strong hydrogen bonds, which is energetically unfavorable compared to the weak interactions formed with the nonpolar chain.[4] Consequently, the solubility of aliphatic amines in water decreases significantly as the carbon chain length increases beyond six atoms.[5][6]

-

The Polar Amine Group: The primary amine group (-NH₂) is polar and capable of acting as a hydrogen bond acceptor via the lone pair of electrons on the nitrogen atom.[7] In primary and secondary amines, the N-H bonds also allow them to act as hydrogen bond donors.[5] While this group contributes to polarity, its influence is vastly overshadowed by the long, "greasy" alkyl tail, leading to overall hydrophobic character.

Solubility Profile of 1-Aminononadecane

While specific quantitative solubility data for 1-aminononadecane is sparse in publicly available literature, a reliable qualitative and predictive profile can be established based on physicochemical principles and data from analogous long-chain molecules.[8][9]

Aqueous Solubility

At neutral pH, 1-aminononadecane is considered practically insoluble in water. The energetic cost of disrupting the water's hydrogen-bonding network to accommodate the large hydrophobic chain is too high.[4]

Organic Solvent Solubility

Based on the "like dissolves like" principle, 1-aminononadecane is expected to be soluble in a range of nonpolar and some polar organic solvents.[10][11] The van der Waals interactions between its alkyl chain and nonpolar solvent molecules are energetically favorable.

| Solvent Class | Solvent Example | Expected Solubility | Rationale |

| Nonpolar Aliphatic | Hexane, Heptane | High / Miscible | Strong van der Waals interactions between similar nonpolar alkyl chains. |

| Nonpolar Aromatic | Toluene, Benzene | High / Miscible | Favorable van der Waals interactions.[5] |

| Halogenated | Dichloromethane, Chloroform | High / Miscible | Soluble, though primary amines can react with chloroform and carbon tetrachloride.[10] |

| Polar Aprotic | Tetrahydrofuran (THF) | Soluble | THF can accommodate the nonpolar chain while interacting with the amine group. |

| Polar Protic | Ethanol, Methanol | Sparingly to Soluble | Solubility is moderate. While the solvent's hydroxyl group can hydrogen bond with the amine, its polarity is less favorable for the long alkyl chain compared to nonpolar solvents.[5][12] Solubility is expected to increase with temperature. |

Note: This table is predictive. Experimental verification is essential for specific applications.

The Critical Role of pH: A Solubility Switch

The most significant factor influencing the aqueous solubility of 1-aminononadecane is pH. The primary amine group is basic and can accept a proton (H⁺) from an acidic medium to form a positively charged nonadecylammonium ion (C₁₉H₄₁NH₃⁺).[7]

C₁₉H₄₁NH₂(aq) + H₃O⁺(aq) ⇌ C₁₉H₄₁NH₃⁺(aq) + H₂O(l)

This conversion from a neutral, hydrophobic molecule to an ionic salt dramatically increases its solubility in water.[6][10] The charged ammonium head group can now participate in strong ion-dipole interactions with polar water molecules, which are energetically favorable enough to pull the entire molecule into solution. This property is a powerful tool in drug development and chemical separations, allowing the compound to be dissolved in an acidic aqueous phase and then precipitated by raising the pH.[6][13]

Caption: pH-dependent equilibrium of 1-aminononadecane.

Experimental Protocol: Gravimetric Shake-Flask Method

For obtaining precise, quantitative solubility data, the gravimetric shake-flask method is a robust and widely accepted standard. This protocol is designed to be a self-validating system.

Objective: To determine the equilibrium solubility of 1-aminononadecane in a specific solvent at a controlled temperature.

Materials:

-

1-Aminononadecane (>96% purity)

-

Solvent of interest (analytical grade)

-

Analytical balance (±0.1 mg precision)

-

Thermostatic orbital shaker or water bath

-

Glass vials with PTFE-lined screw caps

-

Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

-

Centrifuge (optional, for aiding separation)[14]

Methodology:

-

Preparation: Add an excess amount of solid 1-aminononadecane to a pre-weighed glass vial. The key is to ensure that undissolved solid remains at equilibrium, confirming saturation. Causality: Adding excess solute is critical to ensure the solution reaches its saturation point.

-

Solvent Addition: Add a precisely known volume or mass of the chosen solvent to the vial. Record the exact amount.

-

Equilibration: Tightly cap the vial and place it in the thermostatic shaker set to a constant temperature (e.g., 25°C). Agitate the mixture for a sufficient period to reach equilibrium. For a highly hydrophobic solid like this, 24-48 hours is recommended.[14] Causality: Constant temperature and prolonged agitation are necessary to ensure the dissolution process reaches a true thermodynamic equilibrium.

-

Phase Separation: After equilibration, allow the vial to stand undisturbed at the same constant temperature for at least 12-24 hours to allow undissolved solid to settle. To ensure complete separation of the solid from the saturated solution, centrifugation at high speed (e.g., 10,000 x g) can be employed.[14]

-

Sample Extraction: Carefully withdraw a known volume of the clear supernatant (the saturated solution) using a syringe. Immediately pass the solution through a 0.22 µm syringe filter into a pre-weighed, clean vial. Causality: Filtration is a critical self-validating step to remove any microscopic, undissolved particulates, ensuring only the truly dissolved solute is measured.

-

Solvent Evaporation: Evaporate the solvent from the filtered sample under a gentle stream of nitrogen or in a vacuum oven at a moderate temperature until a constant weight is achieved.

-

Quantification: Weigh the vial containing the dried solute residue. The difference between this final weight and the initial weight of the empty vial gives the mass of 1-aminononadecane that was dissolved in the known volume of solvent.

-

Calculation: Calculate the solubility in the desired units (e.g., g/100 mL, mg/mL, or molarity). Repeat the experiment in triplicate to ensure reproducibility.[15]

Caption: Workflow for the Gravimetric Shake-Flask Method.

Conclusion

1-Aminononadecane is a profoundly hydrophobic molecule, a direct consequence of its long 19-carbon alkyl chain. Its solubility is poor in aqueous solutions at neutral pH but high in nonpolar organic solvents. The basicity of the amine group provides a crucial "solubility switch"; protonation in acidic conditions renders the molecule water-soluble, a property of immense value in pharmaceutical formulation and chemical processing. Due to the scarcity of specific quantitative solubility data, the experimental protocol detailed in this guide provides a reliable framework for researchers to generate the precise data needed for their specific applications, ensuring both scientific integrity and practical success.

References

- 1. 1-Aminononadecane | C19H41N | CID 106416 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1-Aminononadecane [webbook.nist.gov]

- 3. 1-Aminononadecane | 14130-05-3 | Benchchem [benchchem.com]

- 4. reddit.com [reddit.com]

- 5. CK12-Foundation [flexbooks.ck12.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. issr.edu.kh [issr.edu.kh]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. 23.1. Properties of amines | Organic Chemistry II [courses.lumenlearning.com]

- 11. quora.com [quora.com]

- 12. medchemexpress.com [medchemexpress.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. benchchem.com [benchchem.com]

- 15. Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid [jove.com]

Spectroscopic Profile of 1-Aminononadecane: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the key spectroscopic data for 1-aminononadecane (CAS No. 14130-05-3), a long-chain primary amine relevant to researchers, scientists, and professionals in drug development. This document presents available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with detailed experimental protocols and a visual workflow for spectroscopic analysis.

Summary of Spectroscopic Data

The following tables summarize the available quantitative spectroscopic data for 1-aminononadecane. Due to the limited availability of public experimental ¹³C NMR data, a predicted spectrum's data is included for completeness.

¹H NMR (Proton NMR) Data

A proton NMR spectrum for 1-aminononadecane is available through spectral databases.[1][2] While a detailed peak list with coupling constants is not publicly available, the expected chemical shifts can be inferred from the structure and data for similar long-chain alkyl amines.

| Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| CH₃ (Terminal) | ~0.88 | Triplet | 3H |

| -(CH₂)₁₆- | ~1.25 | Broad Multiplet | 32H |

| -CH₂-CH₂-NH₂ | ~1.4-1.5 | Multiplet | 2H |

| -CH₂-NH₂ | ~2.6-2.7 | Triplet | 2H |

| -NH₂ | Variable | Broad Singlet | 2H |

¹³C NMR (Carbon NMR) Data (Predicted)

No experimental ¹³C NMR spectrum for 1-aminononadecane is readily available in public databases. The following data is based on computational prediction and should be used as an estimation.

| Assignment | Predicted Chemical Shift (ppm) |

| C1 (CH₃) | ~14.2 |

| C2-C16 (-(CH₂)₁₅-) | ~23.0 - 32.2 |

| C17 (-CH₂-CH₂-CH₂-NH₂) | ~27.0 |

| C18 (-CH₂-CH₂-NH₂) | ~34.0 |

| C19 (-CH₂-NH₂) | ~42.3 |

IR (Infrared) Spectroscopy Data

The gas-phase IR spectrum of 1-aminononadecane is available from the NIST/EPA Gas-Phase Infrared Database.[3] Key absorption bands are summarized below. An FTIR spectrum of the melt (crystalline phase) is also available.[1][2]

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3380, ~3300 | Medium | N-H Stretch (asymmetric and symmetric) |

| 2925, 2855 | Strong | C-H Stretch (asymmetric and symmetric) |

| ~1600 | Medium | N-H Bend (Scissoring) |

| ~1465 | Medium | C-H Bend (Scissoring) |

| ~800 | Broad, Medium | N-H Wag |

| ~720 | Medium | -(CH₂)n- Rocking |

Mass Spectrometry (GC-MS) Data

The electron ionization (EI) mass spectrum of 1-aminononadecane is available in the NIST Mass Spectrometry Data Center.[1][2] The fragmentation pattern is characteristic of long-chain primary amines.

| m/z | Relative Intensity | Assignment |

| 30 | 100% | [CH₂=NH₂]⁺ (Base Peak) |

| 44 | High | [C₂H₅NH]⁺ |

| 58 | Moderate | [C₃H₇NH]⁺ |

| 72 | Moderate | [C₄H₉NH]⁺ |

| 283 | Low | [M]⁺ (Molecular Ion) |

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic techniques described.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A sample of 1-aminononadecane would be dissolved in a deuterated solvent, typically chloroform-d (CDCl₃), and transferred to an NMR tube. A ¹H NMR spectrum would be acquired on a spectrometer, such as a Varian A-60, operating at a specific frequency.[1][2] For ¹³C NMR, a proton-decoupled spectrum would be obtained, likely requiring a larger number of scans due to the low natural abundance of the ¹³C isotope.

Infrared (IR) Spectroscopy: For gas-phase analysis, the sample is volatilized and introduced into a gas cell within the spectrometer.[3] For Fourier-Transform Infrared (FTIR) spectroscopy of the solid, a thin film can be prepared by melting a small amount of the crystalline sample between two salt plates (e.g., NaCl or KBr).[1][2] A background spectrum is recorded and subtracted from the sample spectrum.

Gas Chromatography-Mass Spectrometry (GC-MS): A dilute solution of 1-aminononadecane in a volatile organic solvent is injected into a gas chromatograph. The compound is separated from the solvent and any impurities on a capillary column. The eluent from the GC is then introduced into a mass spectrometer, where it is ionized, typically by electron ionization (EI). The resulting fragments are separated by their mass-to-charge ratio to produce the mass spectrum.[1][2]

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like 1-aminononadecane.

References

An In-depth Technical Guide to Nonadecan-1-amine (1-Aminononadecane)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of Nonadecan-1-amine, a long-chain primary amine of significant interest in supramolecular chemistry and advanced drug delivery systems. We will cover its fundamental chemical properties, detailed synthesis protocols, and its critical role as a cationic lipid in the formulation of lipid nanoparticles (LNPs) for therapeutic applications.

Nomenclature and Chemical Identity

The compound commonly known as 1-Aminononadecane is systematically named Nonadecan-1-amine according to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature.[1][2] This name precisely describes its structure: a nineteen-carbon aliphatic chain (nonadecane) with a primary amine (-NH₂) functional group located at the first carbon (position 1).

Table 1: Chemical Identity and Properties of Nonadecan-1-amine

| Property | Value | Reference |

|---|---|---|

| IUPAC Name | nonadecan-1-amine | [1][2] |

| Common Name | 1-Aminononadecane | [1] |

| Synonyms | Nonadecylamine, n-Nonadecylamine, 1-Nonadecanamine | [1][2] |

| CAS Number | 14130-05-3 | [1][2] |

| Molecular Formula | C₁₉H₄₁N | [1][2] |

| Molecular Weight | 283.5 g/mol | [1][2] |

| Exact Mass | 283.323900312 Da | [1][2] |

| XLogP3 | 9.1 | [1][2] |

| Hydrogen Bond Donor Count | 1 | [1][2] |

| Hydrogen Bond Acceptor Count | 1 | [1][2] |

| Rotatable Bond Count | 17 | [1][2] |

| Topological Polar Surface Area | 26 Ų |[1][2] |

Synthesis of Nonadecan-1-amine

The synthesis of long-chain primary amines like nonadecan-1-amine can be achieved through several established organic chemistry routes. A robust and widely used method involves the reduction of the corresponding primary amide, which can be synthesized from the commercially available carboxylic acid.

This two-step protocol details the conversion of nonadecanoic acid to nonadecan-1-amine.

Step 1: Synthesis of Nonadecanamide from Nonadecanoic Acid

-

Reagents and Materials:

-

Nonadecanoic acid (1.0 eq)

-

Thionyl chloride (SOCl₂) (1.2 eq)

-

Anhydrous dichloromethane (DCM)

-

Ammonium hydroxide (NH₄OH), concentrated aqueous solution

-

Ice bath, round-bottom flask, magnetic stirrer, separatory funnel, rotary evaporator.

-

-

Procedure:

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve nonadecanoic acid in anhydrous DCM.

-

Cool the solution in an ice bath.

-

Slowly add thionyl chloride (1.2 eq) dropwise to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours until the evolution of gas (HCl and SO₂) ceases. The progress can be monitored by IR spectroscopy (disappearance of the broad O-H stretch of the carboxylic acid).

-

Once the formation of nonadecanoyl chloride is complete, cool the reaction mixture again in an ice bath.

-

Slowly and carefully add the solution of the acid chloride to an excess of chilled, concentrated ammonium hydroxide with vigorous stirring.

-

A white precipitate of nonadecanamide will form. Continue stirring for 1 hour.

-

Filter the solid precipitate and wash thoroughly with cold deionized water to remove excess ammonia and ammonium chloride salts.

-

Dry the resulting white solid (nonadecanamide) under vacuum. Purity can be checked by melting point and NMR.

-

Step 2: Reduction of Nonadecanamide to Nonadecan-1-amine

-

Reagents and Materials:

-

Nonadecanamide (from Step 1) (1.0 eq)

-

Lithium aluminum hydride (LiAlH₄) (approx. 2-3 eq)

-

Anhydrous tetrahydrofuran (THF)

-

Sodium sulfate (Na₂SO₄)

-

Standard workup reagents (e.g., water, 15% NaOH solution)

-

Round-bottom flask with reflux condenser, heating mantle, magnetic stirrer.

-

-

Procedure:

-

Under an inert atmosphere, carefully add lithium aluminum hydride powder to a flask containing anhydrous THF to create a suspension. Cool the flask in an ice bath.

-

In a separate flask, dissolve the nonadecanamide in anhydrous THF.

-

Slowly add the amide solution dropwise to the stirred LiAlH₄ suspension.

-

After the addition is complete, remove the ice bath and heat the reaction mixture to reflux for 4-8 hours. The reaction progress can be monitored by TLC or GC-MS.

-

After the reaction is complete, cool the mixture to 0 °C in an ice bath.

-

Perform a Fieser workup: Cautiously and sequentially add water dropwise, followed by 15% aqueous NaOH, and then more water to quench the excess LiAlH₄. This should produce a granular precipitate of aluminum salts.

-

Stir the resulting mixture for 30 minutes, then filter off the solid salts, washing them with additional THF or diethyl ether.

-

Combine the organic filtrates, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator to yield the crude nonadecan-1-amine.

-

The product can be further purified by distillation under reduced pressure or recrystallization.

-

Spectroscopic Data (Predicted)

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for Nonadecan-1-amine (Predicted for CDCl₃ solvent)

| Nucleus | Assignment | Predicted Chemical Shift (δ, ppm) | Splitting Pattern | Integration |

| ¹H NMR | -CH₃ (C19) | ~ 0.88 | Triplet (t) | 3H |

| -(CH₂)₁₆- (C3-C18) | ~ 1.25 | Broad Multiplet | 32H | |

| -CH₂-CH₂-NH₂ (C2) | ~ 1.45 | Multiplet | 2H | |

| -NH₂ | ~ 1.5 (variable) | Broad Singlet | 2H | |

| -CH₂-NH₂ (C1) | ~ 2.70 | Triplet (t) | 2H | |

| ¹³C NMR | -CH₃ (C19) | ~ 14.1 | ||

| -(CH₂)₁₅- (bulk chain) | ~ 29.7 | |||

| C18 | ~ 22.7 | |||

| C3 | ~ 26.9 | |||

| C2 | ~ 34.0 | |||

| -CH₂-NH₂ (C1) | ~ 42.2 |

Note: The methylene protons adjacent to the amine (C2) and the amine protons themselves (-NH₂) will have shifts influenced by solvent and concentration. The ¹³C NMR shifts are based on standard additive models for aliphatic chains.

Table 3: Predicted Mass Spectrometry Fragmentation for Nonadecan-1-amine (Electron Ionization Mass Spectrometry - EIMS)

| m/z Value | Proposed Fragment | Notes |

| 283 | [M]⁺ | Molecular Ion (C₁₉H₄₁N⁺). Expected to be weak or absent in long-chain amines.[3][4] |

| 282 | [M-H]⁺ | Loss of a hydrogen atom. |

| 30 | [CH₂=NH₂]⁺ | Base Peak. Result of α-cleavage (beta C-C bond cleavage), characteristic for primary amines.[3][4] |

| 57, 71, 85... | [CₙH₂ₙ₊₁]⁺ | Series of alkyl fragments from cleavage along the hydrocarbon chain, spaced by 14 Da (CH₂). |

Applications in Drug Development: Lipid Nanoparticles (LNPs)

Nonadecan-1-amine's structure, featuring a long hydrophobic alkyl tail and a hydrophilic amine headgroup, makes it an exemplary ionizable cationic lipid . This property is central to its application in drug delivery, particularly in Lipid Nanoparticles (LNPs) used for delivering nucleic acid therapeutics like mRNA and siRNA.[5]

LNPs are typically composed of four key components:

-

Ionizable Cationic Lipid (e.g., Nonadecan-1-amine): Crucial for encapsulating the negatively charged nucleic acid payload and for endosomal escape.[1][6]

-

Helper Phospholipid (e.g., DSPC): Provides structural integrity to the nanoparticle.[1]

-

Cholesterol: Modulates membrane fluidity and stability.

-

PEGylated Lipid: Forms a hydrophilic shell that prevents aggregation and prolongs circulation time in the bloodstream.[1]

At a physiological pH of ~7.4, the primary amine of nonadecan-1-amine is largely neutral, minimizing interactions with cell membranes and reducing toxicity. However, upon cellular uptake via endocytosis, the LNP enters the acidic environment of the endosome (pH 5.5-6.5). In this acidic milieu, the amine group becomes protonated (positively charged).[7][8] This charge reversal is the key to the LNP's mechanism of action.

Biological Activity and Signaling Pathways

Nonadecan-1-amine itself is not known to have direct pharmacological activity by targeting a specific receptor or enzyme. Its biological significance arises from its role as a structural component in LNPs, where it facilitates the delivery of a therapeutic payload into the cell cytoplasm. This process involves critical interactions with cellular pathways, namely endosomal escape and innate immune signaling.

The protonation of the amine headgroup inside the endosome triggers the release of the mRNA or siRNA payload into the cytoplasm through several proposed mechanisms:

-

Membrane Fusion: The newly acquired positive charge on the lipid interacts with negatively charged lipids in the endosomal membrane, disrupting the membrane's integrity and promoting fusion, which allows the contents of the LNP to be released.

-

Proton Sponge Effect: The influx of protons into the endosome to protonate the amines is followed by a passive influx of chloride ions and water to maintain charge and osmotic balance. This leads to osmotic swelling and eventual rupture of the endosome, releasing the LNP and its cargo into the cytosol.[8][9]

Recent studies have shown that the lipid components of LNPs are not merely inert carriers but can act as adjuvants, stimulating the innate immune system. Ionizable lipids, including those with primary amine headgroups, have been shown to activate innate immune responses through pathways such as Toll-like receptor 4 (TLR4) .[10] This activation can trigger downstream signaling cascades involving transcription factors like NF-κB (Nuclear Factor-kappa B) and IRFs (Interferon Regulatory Factors) , leading to the production of pro-inflammatory cytokines and interferons.[10] This adjuvant effect is particularly beneficial for mRNA vaccines, as it helps to shape and enhance the adaptive immune response against the translated antigen.[6]

References

- 1. Gabriel synthesis - Wikipedia [en.wikipedia.org]

- 2. bhu.ac.in [bhu.ac.in]

- 3. youtube.com [youtube.com]

- 4. Gabriel Synthesis: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 5. Gabriel Synthesis | Thermo Fisher Scientific - SG [thermofisher.com]

- 6. 10-Nonadecanamine [webbook.nist.gov]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. benchchem.com [benchchem.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. The Gabriel Synthesis - Chemistry Steps [chemistrysteps.com]

In-Depth Technical Guide to the Health and Safety of 1-Aminononadecane

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes for a technical audience and is not a substitute for a formal Safety Data Sheet (SDS). Always consult the official SDS from the supplier before handling this chemical.

Executive Summary

1-Aminononadecane (CAS No. 14130-05-3) is a long-chain primary aliphatic amine.[1][2][3] This guide provides a comprehensive overview of its known health and safety profile, drawing from available data and read-across information from structurally similar long-chain amines. The primary hazards associated with 1-Aminononadecane are skin and eye irritation.[4][5] While specific quantitative toxicological data for this compound is limited, this guide consolidates available information on its physicochemical properties, hazard classifications, handling procedures, and first-aid measures. Additionally, it outlines relevant experimental protocols for assessing skin and eye irritation and proposes a logical framework for understanding its irritant effects based on the properties of similar molecules.

Chemical and Physical Properties

A summary of the key chemical and physical properties of 1-Aminononadecane is presented in Table 1. This information is critical for understanding its behavior and potential for exposure.

| Property | Value | Source(s) |

| CAS Number | 14130-05-3 | [1][2][3][6] |

| Molecular Formula | C₁₉H₄₁N | [1][2][3][6] |

| Molecular Weight | 283.54 g/mol | [1][3][6] |

| Appearance | White to off-white solid/powder | [5][6] |

| Melting Point | 53 °C | [1][3][5] |

| Boiling Point | 360 °C | [1][3] |

| Flash Point | 161.5 °C | [1][3] |

| Solubility | Soluble in hot methanol; Insoluble in water. | [1][7] |

| Density | 0.819 g/cm³ (estimate) | [3] |

Hazard Identification and Classification

1-Aminononadecane is classified as a hazardous substance according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards are related to its irritant properties.

| Hazard Classification | GHS Category | Pictogram | Signal Word | Hazard Statement |

| Skin Corrosion/Irritation | Category 2 | Irritant | Warning | H315: Causes skin irritation.[4][5] |

| Serious Eye Damage/Eye Irritation | Category 2 | Irritant | Warning | H319: Causes serious eye irritation.[4][5] |

Precautionary Statements:

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[4][5]

-

P302 + P352: IF ON SKIN: Wash with plenty of water.[5]

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5]

-

P332 + P313: If skin irritation occurs: Get medical advice/attention.[4][5]

-

P337 + P313: If eye irritation persists: Get medical advice/attention.[5]

-

P362 + P364: Take off contaminated clothing and wash it before reuse.[5]

Toxicological Information

| Toxicological Endpoint | Read-Across Data (Analogue Compounds) | Conclusion for 1-Aminononadecane |

| Acute Oral Toxicity | For di-C14-18-alkyl amines, the LD50 in rats is >10,000 mg/kg bw. For C12-18-alkyl amines, the LD50 in rats is between 1300 and 2000 mg/kg bw. | Expected to have low to moderate acute oral toxicity. |

| Acute Dermal Toxicity | For C12-18-alkyl amines, the LD50 in rats is >2000 mg/kg bw. | Expected to have low acute dermal toxicity. |

| Skin Irritation | Consistently classified as a skin irritant. Long-chain primary amines are generally considered irritating. | Causes skin irritation (Category 2).[4][5] |

| Eye Irritation | Consistently classified as an eye irritant. | Causes serious eye irritation (Category 2).[4][5] |

| Genotoxicity | No specific data available for 1-aminononadecane. Related long-chain amines have shown no genotoxic potential in in-vitro and in-vivo studies. | Not expected to be genotoxic. |

| Repeated Dose Toxicity | No specific data available for 1-aminononadecane. | Data not available. |

Experimental Protocols

For the assessment of the primary hazards of 1-Aminononadecane, standardized protocols are available.

In Vitro Skin Irritation: Reconstructed Human Epidermis (RhE) Test Method (Following OECD Guideline 439)

This in vitro test is a validated alternative to animal testing for skin irritation.

Methodology:

-

Test System: A commercially available Reconstructed Human Epidermis (RhE) model (e.g., EpiDerm™, EpiSkin™).

-

Procedure:

-

A small amount of 1-Aminononadecane (solid or dissolved in a suitable solvent) is applied topically to the surface of the RhE tissue.

-

The tissue is incubated for a defined period (e.g., 60 minutes).

-

After exposure, the test substance is removed by washing.

-

The tissue is then incubated for a post-exposure period (e.g., 42 hours).

-

-

Endpoint Measurement: Cell viability is determined using a quantitative assay, typically the MTT assay. The reduction of MTT to formazan by mitochondrial dehydrogenases in viable cells is measured spectrophotometrically.

-

Classification: A chemical is identified as a skin irritant (Category 2) if the mean tissue viability is reduced to ≤ 50% of the negative control.

Acute Eye Irritation/Corrosion (Following OECD Guideline 405)

This in vivo test is the standard method for assessing eye irritation potential.

Methodology:

-

Test System: Albino rabbits.

-

Procedure:

-

A single dose of 1-Aminononadecane is applied to the conjunctival sac of one eye of the animal. The other eye serves as a control.

-

The eyes are examined and scored for corneal opacity, iritis, and conjunctival redness and chemosis at specific time points (e.g., 1, 24, 48, and 72 hours after application).

-

-

Endpoint Measurement: The severity of eye lesions is graded according to a standardized scoring system.

-

Classification: The classification is based on the severity and reversibility of the observed eye lesions.

Proposed Mechanism of Skin Irritation

While the precise signaling pathway for 1-Aminononadecane-induced skin irritation has not been elucidated, a plausible mechanism can be proposed based on its chemical properties and data from similar molecules. As a long-chain amine, 1-Aminononadecane is amphiphilic, allowing it to interact with and disrupt the lipid bilayers of keratinocyte cell membranes.

This disruption can lead to a cascade of cellular events, including the inhibition of ion channels such as Volume-Regulated Anion Channels (VRACs) and the mobilization of intracellular calcium stores, as observed with shorter-chain amines. These events induce cellular stress, culminating in the release of pro-inflammatory cytokines like Interleukin-1 alpha (IL-1α) and Tumor Necrosis Factor-alpha (TNF-α) by keratinocytes. The release of these mediators initiates an inflammatory response, characterized by erythema (redness) and edema (swelling), which are the clinical signs of skin irritation.

First Aid Measures

In the event of exposure to 1-Aminononadecane, the following first aid measures should be taken:

| Exposure Route | First Aid Measures |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention. |

| Skin Contact | Immediately wash off with plenty of soap and water for at least 15 minutes while removing all contaminated clothing and shoes. Seek medical attention if irritation persists. |

| Eye Contact | Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention. |

| Ingestion | Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterwards. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately. |

Handling and Storage

Handling:

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

-

Use only in a well-ventilated area, preferably in a fume hood.

-

Avoid contact with skin, eyes, and clothing.

-

Avoid breathing dust.

-

Wash hands thoroughly after handling.

Storage:

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.

-

Keep away from incompatible materials such as strong oxidizing agents.

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

-

Specific Hazards Arising from the Chemical: Emits toxic fumes under fire conditions, including carbon oxides and nitrogen oxides.

-

Protective Equipment for Firefighters: Wear self-contained breathing apparatus for firefighting if necessary.

Ecological Information

Specific ecotoxicity data for 1-Aminononadecane is limited. However, long-chain amines can be harmful to aquatic life. Prevent release into the environment.

This in-depth technical guide provides a consolidated source of health and safety information for 1-Aminononadecane, tailored for a scientific audience. Due to the limited availability of specific toxicological data, a cautious approach, including the consistent use of appropriate personal protective equipment and engineering controls, is strongly recommended when handling this compound.

References

- 1. Oleylamine | C18H37N | CID 5356789 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Sensory irritation and pulmonary irritation of C3-C7 n-alkylamines: mechanisms of receptor activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 4. geneseo.edu [geneseo.edu]

- 5. epa.gov [epa.gov]

- 6. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 7. pubs.acs.org [pubs.acs.org]

A Comprehensive Technical Guide to the Thermal Properties of Long-Chain Amines

For Researchers, Scientists, and Drug Development Professionals

Abstract

Long-chain amines are fundamental components in a myriad of applications, from pharmaceutical intermediates and drug delivery systems to corrosion inhibitors and polymer chemistry. Their efficacy and stability in these roles are intrinsically linked to their thermal properties. This in-depth technical guide provides a comprehensive exploration of the core thermal characteristics of long-chain amines, including melting and boiling points, heat capacity, thermal conductivity, and thermal stability. By elucidating the interplay between molecular structure—specifically chain length, branching, and the degree of substitution—and these thermal properties, this guide offers a foundational understanding for researchers and professionals. Furthermore, it details the key experimental methodologies, namely Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), providing both theoretical grounding and practical protocols for their application in the study of long-chain amines.

Introduction: The Significance of Thermal Properties in Long-Chain Amines

Long-chain amines, characterized by an alkyl chain of eight or more carbon atoms, exhibit a unique combination of a polar amine head group and a nonpolar lipophilic tail. This amphiphilic nature dictates their self-assembly, solubility, and interaction with other molecules. The thermal properties of these compounds are not merely physical constants; they are critical parameters that govern material performance, stability, and safety.

For drug development professionals, understanding the melting behavior of a long-chain amine is crucial for formulation, polymorph screening, and ensuring the stability of active pharmaceutical ingredients (APIs). In materials science, the thermal stability and decomposition pathways of amines are paramount for predicting the lifespan and degradation of polymers and other advanced materials. This guide serves as a detailed resource, bridging the gap between the fundamental principles of physical chemistry and their practical application in research and development.

Fundamental Thermal Properties: A Deep Dive

The thermal behavior of long-chain amines is governed by the interplay of intermolecular forces: hydrogen bonding, dipole-dipole interactions, and van der Waals dispersion forces. The contribution of each of these forces is highly dependent on the molecular structure.

Melting and Boiling Points: The Influence of Intermolecular Forces

The melting and boiling points of amines are direct indicators of the strength of intermolecular attractions.

-

Primary (1°), Secondary (2°), and Tertiary (3°) Amines: Primary and secondary amines can act as both hydrogen bond donors and acceptors, leading to strong intermolecular associations and, consequently, higher boiling points compared to nonpolar alkanes of similar molecular weight.[1][2][3] Primary amines, with two N-H bonds, can form more extensive hydrogen bond networks than secondary amines, which have only one N-H bond, generally resulting in higher boiling points for primary amines of a similar molar mass.[4] Tertiary amines lack N-H bonds and cannot act as hydrogen bond donors, leading to significantly lower boiling points compared to their primary and secondary isomers.[1][2] Their boiling points are more comparable to those of ethers and alkanes of similar molecular weight.[1][3]

-

Effect of Chain Length: As the length of the alkyl chain increases, the surface area of the molecule grows, leading to stronger van der Waals dispersion forces.[5] This results in a steady increase in both melting and boiling points within a homologous series.[6]

-

Effect of Branching: Branching in the alkyl chain generally leads to a lower boiling point compared to the straight-chain isomer of the same molecular weight.[5] The more compact, spherical shape of branched molecules reduces the effective surface area for van der Waals interactions.

Table 1: Illustrative Melting and Boiling Points of a Homologous Series of Primary n-Alkylamines

| Amine | Number of Carbon Atoms | Melting Point (°C) | Boiling Point (°C) |

| Octylamine | 8 | -5 to -1 | 178-180 |

| Decylamine | 10 | 17 | 217 |

| Dodecylamine | 12 | 28-30 | 247-249 |

| Tetradecylamine | 14 | 37-39 | 291 |

| Hexadecylamine | 16 | 45-47 | 322 |

| Octadecylamine | 18 | 52-54 | 348 |

| Eicosylamine | 20 | 63-65 | ~372 (est.) |

| Docosylamine | 22 | 70-72 | ~394 (est.) |

Note: Data is compiled from various chemical supplier specifications and literature sources. Values can vary slightly based on purity and measurement conditions. Boiling points for higher homologues are often estimated as they may decompose before boiling at atmospheric pressure.

Heat Capacity (C_p_): Storing Thermal Energy

The isobaric heat capacity (C_p_) is a measure of a substance's ability to absorb heat as its temperature increases at constant pressure. For long-chain amines, C_p_ is influenced by the degrees of freedom of the molecule.

-

Influence of Chain Length: The molar heat capacity of n-alkane derivatives, including amines, generally shows a linear dependence on the chain length, with an approximate increase of 31 ± 2 J·K⁻¹·mol⁻¹ per methylene group (-CH₂-).[7] However, the specific heat capacity (heat capacity per unit mass) of linear alkanes in the liquid state tends to decrease with increasing chain length, eventually reaching a constant value for carbon numbers greater than ten.[8][9] This is because the addition of each -CH₂- group adds more to the molar mass than it does to the molar heat capacity.

The relationship between chain length and heat capacity is a critical consideration in thermal management applications, where the ability of a material to store and release heat is paramount.

Thermal Conductivity (k): Transferring Heat

Thermal conductivity measures a material's ability to conduct heat. For liquids like molten long-chain amines, heat transfer is a complex process involving molecular collisions and the transfer of vibrational energy.

-

Structure-Property Relationship: Generally, the thermal conductivity of plastics and organic liquids is low, typically in the range of 0.1 to 0.5 W/m·K.[10] The molecular structure plays a significant role; for instance, in amine-cured epoxy resins, the arrangement of amine groups and the presence of electron-withdrawing groups can alter thermal conductivity.[8][11] For pure long-chain amines, increased chain length can lead to more entanglement and a less efficient transfer of thermal energy, potentially lowering thermal conductivity. However, stronger intermolecular forces, such as the hydrogen bonding in primary and secondary amines, can facilitate more efficient heat transfer compared to non-polar alkanes.[12] The relationship between molecular structure and thermal conductivity is complex, with factors like molecular packing and the nature of intermolecular interactions playing crucial roles.[13][14]

Thermal Stability and Decomposition: Understanding Degradation Pathways

The thermal stability of long-chain amines is a critical factor in their application, as decomposition can lead to loss of function, formation of undesirable byproducts, and potential safety hazards. Thermogravimetric Analysis (TGA) is the primary technique for assessing thermal stability.

Mechanisms of Thermal Decomposition

The decomposition of long-chain amines can proceed through several pathways, with the dominant mechanism often depending on the amine's structure and the pyrolysis conditions.

-

C-N Bond Cleavage (Homolytic Scission): At elevated temperatures, the bond between the carbon of the alkyl chain and the nitrogen atom can break, leading to the formation of an alkyl radical and an amino radical. This is a common pathway for many amines.[15]

-

β-Hydrogen Scission: This mechanism is prevalent in the decomposition of many organic compounds, including polyesters, and is also relevant to amines.[16] It involves the transfer of a hydrogen atom from the carbon atom beta to the nitrogen, leading to the formation of an alkene and a smaller amine.

-

Hofmann Elimination: For quaternary ammonium hydroxides, heating leads to an E2 elimination reaction that forms the least substituted alkene (the "Hofmann product") and a tertiary amine.[1][6][17][18] This pathway is particularly relevant for understanding the degradation of quaternary ammonium compounds derived from long-chain amines.

-

Influence of Alkyl Chain Length: Longer alkyl chains may introduce additional decomposition pathways, though some theoretical studies on short-chain amines suggest that new, favorable decomposition channels are not necessarily introduced with longer chains.[8] However, the stability of primary amines can be influenced by the length of the alkyl linker, with some studies showing that longer linkers (e.g., propyl vs. methyl) can enhance thermal stability.[9]

The decomposition of long-chain amines often results in a complex mixture of smaller amines, alkenes, nitriles, and other hydrocarbons. Pyrolysis-Gas Chromatography/Mass Spectrometry (Py-GC/MS) is a powerful technique for identifying these degradation products and elucidating the decomposition pathways.[2][10][19][20][21]

Experimental Methodologies: A Practical Guide

Accurate characterization of the thermal properties of long-chain amines requires robust experimental techniques. This section provides an overview and step-by-step protocols for the most critical methods.

Differential Scanning Calorimetry (DSC)

DSC is a powerful thermoanalytical technique that measures the difference in heat flow between a sample and a reference as a function of temperature.[22] It is widely used to determine melting points, heats of fusion, and glass transitions.[23]

-